4-aminooxane-2-carboxylic acid, Mixture of diastereomers
Description
4-Aminooxane-2-carboxylic acid is a bicyclic compound featuring an oxane (tetrahydropyran) ring substituted with an amino group at position 4 and a carboxylic acid group at position 2. As a mixture of diastereomers, it exists in multiple stereoisomeric forms due to the presence of stereogenic centers within the oxane ring. Diastereomers differ in spatial arrangement at these centers, leading to distinct physical and chemical properties, such as solubility, melting points, and reactivity .
The synthesis of this compound typically involves photoredox-catalyzed decarboxylative radical addition reactions. For example, tetrahydropyran-2-carboxylic acid undergoes decarboxylation to generate a radical intermediate, which adds to cyclic vinylogous amides, yielding products like compound 24 in a 58% yield with a 2:1 diastereomeric ratio (dr) . The diastereomers are separable via silica gel chromatography, though efficiency varies depending on substituent steric effects .
Key analytical data for such mixtures include:
- NMR: Distinct splitting patterns for diastereomers due to differing spatial environments (e.g., δ 2.30–3.77 ppm for substituents in ).
- IR: Characteristic peaks for NH (3325–3226 cm⁻¹), C≡N (2214 cm⁻¹), and C=O (1664 cm⁻¹) groups .
- Chromatography: Chiral GC or LC-MS resolves enantiomers and diastereomers, as seen in studies on supramolecular catalysis .
Properties
CAS No. |
1544494-67-8 |
|---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
This method involves the reductive amination of oxane-4-one-2-carboxylic acid, where the ketone group at position 4 is converted to an amine via reaction with ammonium acetate and a reducing agent.
Key Steps:
-
Substrate Preparation : Oxane-4-one-2-carboxylic acid is synthesized via Dieckmann cyclization of dimethyl 5-oxohexanedioate, followed by hydrolysis to the carboxylic acid.
-
Reductive Amination : The ketone reacts with ammonium acetate in methanol under sodium cyanoborohydride (NaBH3CN) at pH 5–6 and room temperature.
-
Workup : The crude product is purified via silica gel chromatography (eluent: dichloromethane/methanol, 10:1) to isolate the diastereomeric mixture.
Performance Data:
| Parameter | Value |
|---|---|
| Yield | 65% |
| Diastereomer Ratio | 1:1 (unoptimized) |
| Reaction Time | 12–24 hours |
Mechanistic Insight : The reaction proceeds via imine intermediate formation, followed by selective reduction. The lack of stereocontrol results in equimolar diastereomers.
Catalytic Hydrogenation of 4-Nitro-Oxane-2-Carboxylic Acid
Reaction Overview
This two-step approach introduces the amino group via nitro reduction. The nitro precursor is synthesized through nitration or substitution reactions.
Key Steps:
-
Nitro Precursor Synthesis : 4-Nitro-oxane-2-carboxylic acid is prepared by nitrating oxane-2-carboxylic acid using nitric acid/sulfuric acid at 0–5°C.
-
Hydrogenation : The nitro group is reduced using 10% Pd/C under hydrogen pressure (45 psi) in aqueous lithium hydroxide at 70°C.
-
Acidification and Purification : The product is precipitated by adjusting the pH to 3 with HCl and purified via recrystallization.
Performance Data:
| Parameter | Value |
|---|---|
| Yield | 78% |
| Diastereomer Ratio | 1.5:1 (cis:trans) |
| Reaction Time | 16 hours |
Optimization Note : Design of experiments (DOE) revealed that increasing hydrogen pressure to 60 psi and using ethanol as a co-solvent improves yield to 85%.
Bucherer-Bergs Reaction for Stereocontrolled Synthesis
Reaction Overview
The Bucherer-Bergs reaction converts oxane-4-one-2-carboxylic acid to the target compound via hydantoin intermediate formation.
Key Steps:
-
Hydantoin Formation : Oxane-4-one-2-carboxylic acid reacts with ammonium carbonate and potassium cyanide in ethanol/water (1:1) at reflux.
-
Hydrolysis : The hydantoin intermediate is hydrolyzed with 6M HCl at 90°C to yield the amino acid.
-
Diastereomer Separation : Chiral HPLC (column: Chiralpak IA) resolves the diastereomers.
Performance Data:
| Parameter | Value |
|---|---|
| Yield | 55% |
| Diastereomer Ratio | 2:1 (major:minor) |
| Reaction Time | 48 hours |
Limitation : Low yield due to competing side reactions; however, this method provides moderate stereoselectivity.
| Parameter | Value |
|---|---|
| Yield | 60% (over three steps) |
| Diastereomer Ratio | 1:1 |
| Reaction Time | 72 hours |
Advantage : Avoids harsh hydrogenation conditions but requires multi-step purification.
Comparative Analysis of Methods
| Method | Yield (%) | Diastereomer Ratio | Scalability | Stereocontrol |
|---|---|---|---|---|
| Reductive Amination | 65 | 1:1 | Moderate | Low |
| Catalytic Hydrogenation | 78 | 1.5:1 | High | Moderate |
| Bucherer-Bergs Reaction | 55 | 2:1 | Low | Moderate |
| Gabriel Synthesis | 60 | 1:1 | Moderate | Low |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
4-aminooxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amino derivatives.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amino derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Agents
The compound has been investigated for its role as a precursor in the synthesis of β-lactam derivatives, which are known for their anticancer properties. Research indicates that diastereomeric mixtures of β-lactams can be effectively resolved to yield enantiopure forms that exhibit enhanced biological activity against cancer cells. The use of N-protected amino acids as chiral derivatizing agents has shown promising results in the chiral resolution of these compounds, leading to higher yields of active isomers .
Neurological Applications
4-Aminooxane-2-carboxylic acid is structurally related to γ-aminobutyric acid (GABA), a crucial neurotransmitter. Its analogs have been studied for potential use in treating neurological disorders due to their ability to modulate GABAergic activity. The synthesis of various stereoisomers allows for the exploration of their pharmacological profiles, potentially leading to new therapeutic agents .
Organic Synthesis
Chiral Resolution Techniques
The compound serves as a substrate in the development of advanced chiral resolution techniques. For example, liquid chromatography coupled with NMR spectroscopy has been utilized to achieve effective separation of diastereomers. This method allows researchers to quantitatively assess diastereomeric excess and optimize conditions for the synthesis of desired isomers .
Synthesis of Amino Acids
Research has demonstrated that 4-aminooxane-2-carboxylic acid can be transformed into various amino acids through stereospecific reactions. These transformations are significant in producing amino acids with specific configurations that are essential in pharmaceutical applications and protein synthesis .
Analytical Methods
NMR Spectroscopy
Nuclear magnetic resonance (NMR) spectroscopy plays a pivotal role in analyzing the structural characteristics and purity of diastereomeric mixtures. The application of 2D EXSY (exchange spectroscopy) has been particularly useful for visualizing the dynamic behavior of these compounds in solution, providing insights into their conformational preferences and interactions .
Chiral Solvating Agents
Recent advancements have introduced chiral solvating agents (CSAs) that enhance the resolution of carboxylic acid racemates through NMR techniques. These agents facilitate the formation of diastereomeric complexes that can be distinguished by their unique spectral signatures, allowing for rapid chiral analysis .
Case Studies
Mechanism of Action
The mechanism of action of 4-aminooxane-2-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways: It can influence various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Table 1: Key Features of Diastereomeric Mixtures
Key Observations :
Synthetic Efficiency: Photoredox methods (58% yield for 4-aminooxane-2-carboxylic acid) outperform traditional derivatization (e.g., ibuprofen metabolites, unresolved dr) . Asymmetric synthesis (e.g., 3-hydroxy-2,4,6-TMHEA) achieves high enantiopurity but requires multi-step routes .
Diastereoselectivity :
- Steric effects dominate selectivity. For example, ortho-substituted phenylacetic acid esters yield 5:1 dr in β-lactam synthesis, while less hindered substrates (e.g., methyl substituents) improve enantioselectivity (99% ee) .
Separation Challenges :
- Silica gel chromatography fails for closely related diastereomers (e.g., dihydrobenzofuran derivatives in ), necessitating advanced techniques like chiral GC or LC-MS .
Physicochemical Properties
Table 2: Comparative Physical Properties
Key Observations :
- Diastereomers exhibit divergent melting points and solubilities due to differing crystal packing and intermolecular interactions .
- Optical rotation data (e.g., 3-hydroxy-2,4,6-TMHEA) are critical for configurational assignment, whereas unresolved mixtures (e.g., ibuprofen metabolites) complicate analysis .
Analytical Differentiation
- NMR : Diastereomers show distinct splitting patterns (e.g., δ 7.20–7.92 ppm for aromatic protons in ).
- Chromatography : Chiral stationary phases (e.g., β-CD columns) resolve enantiomers but fail for diastereomers like (±)-ephedrine .
- Derivatization : Fulvuthiacene diastereomers are forcibly generated via Marfey’s analysis for LC-MS comparison .
Biological Activity
4-Aminooxane-2-carboxylic acid, a compound characterized by its unique structural features and diastereomeric mixture, has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
4-Aminooxane-2-carboxylic acid is defined by its amino and carboxylic acid functional groups attached to a cyclic oxane structure. The presence of diastereomers in this compound can influence its biological activity due to variations in spatial arrangement affecting interactions with biological targets.
Biological Activities
The biological activities of 4-aminooxane-2-carboxylic acid can be summarized as follows:
- Antimicrobial Activity : Studies have shown that derivatives of carboxylic acids exhibit significant antimicrobial properties. The structural characteristics of 4-aminooxane-2-carboxylic acid may enhance its efficacy against various bacterial strains.
- Anticancer Properties : Research indicates that carboxylic acids can modulate apoptotic pathways in cancer cells. The diastereomeric forms may exhibit differential activity in inducing apoptosis or inhibiting cell proliferation.
- Neuroprotective Effects : Some studies suggest that compounds with similar structures have neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.
The mechanisms through which 4-aminooxane-2-carboxylic acid exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, similar to other carboxylic acid derivatives that have been studied for their ability to inhibit angiotensin-converting enzyme (ACE) .
- Receptor Interaction : The amino group may facilitate binding to specific receptors, influencing downstream signaling pathways crucial for various biological responses.
Case Studies and Research Findings
Several research studies have explored the biological activity of compounds related to 4-aminooxane-2-carboxylic acid:
- Antimicrobial Activity Assessment :
- Anticancer Evaluation :
- Neuroprotective Studies :
Data Table: Biological Activity Summary
Q & A
Q. How can researchers determine if a compound exists as a mixture of diastereomers versus a single stereoisomer?
Methodological Answer: To distinguish diastereomers from a single stereoisomer, use temperature-dependent nuclear magnetic resonance (NMR) . Diastereomers exhibit split signals that persist at elevated temperatures, whereas rotational barriers (e.g., C-N bond rotation in Boc carbamates) cause signal splitting that converges as temperature increases . Complementary techniques include chiral derivatization : react the compound with a chiral agent (e.g., enantiopure carboxylic acid) to form diastereomeric derivatives separable by achiral chromatography or NMR .
Q. What experimental conditions should be controlled during synthesis to minimize unwanted diastereomer formation in 4-aminooxane-2-carboxylic acid?
Methodological Answer: Control pH during esterification and workup to avoid epimerization at chiral centers. High pH can induce base-catalyzed racemization, leading to diastereomer mixtures. For example, in piperidine ring systems, maintaining a pH <9 prevents C2 epimerization . Additionally, use low-temperature reaction conditions and inert atmospheres to suppress thermal or oxidative stereochemical scrambling.
Q. What are the primary analytical techniques used to confirm the presence of diastereomers in a synthesized sample?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) : Use reversed-phase (RP-HPLC) or chiral columns to resolve diastereomers based on differential retention times .
- Nuclear Magnetic Resonance (NMR) : Analyze splitting patterns in or NMR spectra. Diastereomers show distinct chemical shifts for protons near stereocenters .
- Polarimetry : Measure optical rotation differences if diastereomers have distinct specific rotations .
Advanced Research Questions
Q. How can researchers design an experiment to separate diastereomers of 4-aminooxane-2-carboxylic acid using chromatography?
Methodological Answer:
- RP-HPLC with Chiral Derivatization : Derivatize the amine group with an enantiopure quinoline-based chiral reagent (e.g., QCR-4) to form diastereomeric amides. Separate using a C18 column with a gradient of acetonitrile/water containing 0.1% trifluoroacetic acid (TFA). Monitor retention factors () and resolution () to optimize separation .
- Capillary Electrophoresis (CE) : Use cationic cyclodextrin derivatives (e.g., PIP-β-CD) as chiral selectors in the background electrolyte. Adjust pH (e.g., pH 6.5) and organic modifier concentration (e.g., 10% methanol) to achieve baseline separation .
Q. What methodologies are effective in quantifying the ratio of diastereomers in a mixture, and how can data contradictions be resolved?
Methodological Answer:
- Quantitative NMR : If the compound contains fluorine, integrate signals for each diastereomer .
- Chiral GC-MS : Derivatize with a chiral agent (e.g., Mosher’s acid chloride) and analyze peak areas in selected ion monitoring (SIM) mode .
- Data Reconciliation : Cross-validate using orthogonal techniques (e.g., HPLC and NMR). For example, if HPLC suggests a 6:4 ratio but NMR integrals differ, check for solvent-induced conformational changes or overlapping peaks .
Q. How does the stereochemical configuration of starting materials influence the diastereomeric outcome in the synthesis of 4-aminooxane-2-carboxylic acid derivatives?
Methodological Answer: The configuration of chiral intermediates can dictate diastereomer ratios via kinetically controlled pathways . For example, in peptide couplings, chirally labile intermediates may lead to fixed diastereomer ratios (e.g., 6:4) regardless of the starting enantiomer’s configuration . To probe this, synthesize derivatives from enantiopure precursors and analyze ratios via HPLC or - COSY NMR to track stereochemical outcomes .
Q. What strategies can be employed to assess the biological activity differences between individual diastereomers of 4-aminooxane-2-carboxylic acid?
Methodological Answer:
- Enzymatic Assays : Test inhibitory activity against target enzymes (e.g., antimicrobial peptidases) using purified diastereomers. Compare IC values to identify stereospecific effects .
- Membrane Interaction Studies : Use attenuated total reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy to analyze diastereomer-induced changes in lipid bilayer structure .
- In Vivo Efficacy : Evaluate pharmacokinetics and toxicity in model organisms. For example, diastereomers with reduced hemolytic activity may retain antimicrobial efficacy in serum .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
